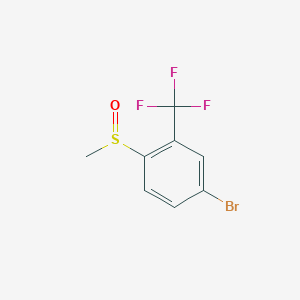

4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

4-bromo-1-methylsulfinyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3OS/c1-14(13)7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUFDSAGFWUZHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=C(C=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

A common precursor is 1-chloro-3-(trifluoromethyl)benzene or 1-chloro-2-(trifluoromethyl)benzene, which are commercially available or can be synthesized by chlorination of trifluoromethylbenzene derivatives. These compounds serve as substrates for further functionalization.

Bromination

Selective bromination at the 4-position relative to the trifluoromethyl group is achieved using bromine or bromine sources under controlled conditions. The presence of electron-withdrawing trifluoromethyl directs electrophilic substitution to the para position.

- Reaction conditions: Typically bromine in a solvent such as acetic acid or dichloromethane, at controlled temperatures to prevent polysubstitution.

- Catalysts: Sometimes Lewis acids or copper salts may be used to enhance regioselectivity.

Introduction of Methylsulfinyl Group

The methylsulfinyl group (-S(=O)-CH3) is introduced by oxidation of a methylthio (-SCH3) intermediate. The methylthio group can be installed by nucleophilic substitution or coupling reactions on the brominated aromatic ring.

- Oxidation step: The methylthio group is oxidized to the methylsulfinyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

- Control of oxidation: Reaction conditions are optimized to avoid further oxidation to the sulfone (-SO2CH3).

Representative Preparation Route

| Step | Reaction Type | Reagents & Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Starting material prep | Use 1-chloro-3-(trifluoromethyl)benzene | Provides trifluoromethyl-substituted benzene |

| 2 | Bromination | Br2 in acetic acid, room temperature | Selective 4-bromo substitution |

| 3 | Thiolation | Reaction with methylthiolate nucleophile | Introduces methylthio group at 1-position |

| 4 | Oxidation | H2O2 or m-CPBA, controlled temperature | Converts methylthio to methylsulfinyl |

Research Findings and Optimization

- Regioselectivity: The trifluoromethyl group strongly directs bromination to the para position, minimizing ortho or meta substitution.

- Oxidation control: Mild oxidants and temperature control are critical to stop oxidation at the sulfoxide stage, avoiding sulfone formation.

- Solvent effects: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile can improve reaction rates and selectivity in thiolation and oxidation steps.

- Environmental considerations: Some patented methods emphasize the use of polar aprotic solvents and avoid diazotization or harsh acidic conditions to reduce energy consumption and waste generation.

Comparative Table of Preparation Methods

Notes on Industrial Scale Preparation

- The process avoids low-temperature diazotization steps, reducing energy consumption and simplifying equipment requirements.

- The use of polar aprotic solvents and mild oxidants reduces hazardous waste, making the process more environmentally friendly.

- The starting materials such as 1-chloro-3-(trifluoromethyl)benzene are commercially available, facilitating scale-up.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:

Oxidation: The methylsulfinyl group can be further oxidized to a sulfone under specific conditions.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a different substituted benzene.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products:

Oxidation: Formation of 4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene.

Reduction: Formation of 1-(Methylsulfinyl)-2-(trifluoromethyl)benzene.

Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of advanced materials with specific desired properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and reactivity. The bromine and methylsulfinyl groups contribute to the compound’s overall chemical behavior, influencing its interactions with other molecules and its reactivity in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Sulfur Oxidation States

a. 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene (C₈H₆BrF₃O₂S, MW 303.10 g/mol)

- Key Difference : The sulfonyl (-SO₂CH₃) group replaces the sulfinyl (-SOCH₃).

- Impact :

- Reactivity : The sulfonyl group is a stronger electron-withdrawing group, reducing electrophilic substitution reactivity compared to sulfinyl.

- Stability : Sulfonyl derivatives are more oxidation-resistant, making them suitable for harsh reaction conditions .

- Applications : Used as a stable building block in agrochemicals and polymer synthesis .

b. 4-Bromo-1-(methylthio)-2-(trifluoromethyl)benzene (C₈H₆BrF₃S, MW 273.06 g/mol)

Substituent Replacements: Functional Group Diversity

a. 4-Bromo-1-(difluoromethoxy)-2-(trifluoromethyl)benzene (C₈H₄BrF₅O, MW 291.01 g/mol)

- Key Difference : Difluoromethoxy (-OCF₂H) replaces methylsulfinyl.

- Impact :

b. 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (C₇H₂BrF₄O, MW 271.99 g/mol)

Research Findings and Industrial Relevance

- Medicinal Chemistry : The sulfinyl group in the target compound enables asymmetric synthesis of GSK8175, a hepatitis C virus inhibitor, highlighting its role in chirality-driven drug design .

- Material Science : Sulfonyl analogs are preferred in polymer electrolytes due to their oxidative stability .

- Agrochemicals : Difluoromethoxy derivatives are leveraged in herbicides for enhanced rainfastness .

Biological Activity

4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene, a compound characterized by its unique structural features, has garnered attention in various fields of research, particularly in medicinal chemistry and environmental science. Its biological activity is of significant interest due to the potential implications for drug development and understanding ecological impacts.

Chemical Structure and Properties

The compound has the following chemical attributes:

- Chemical Formula : C8H6BrF3OS

- Molecular Weight : Approximately 303.10 g/mol

- CAS Number : 1820608-23-8

Structural Features

The presence of a bromine atom, a methylsulfinyl group, and a trifluoromethyl group on the benzene ring contributes to its unique chemical behavior, influencing its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, the presence of halogens (like bromine) and sulfonyl groups can enhance the antibacterial activity against various pathogens.

Case Study: Antibacterial Activity

A study focusing on structurally related compounds demonstrated that halogenated benzene derivatives exhibited significant inhibition against Streptococcus species, which are critical in oral health. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity and Safety Profile

While exploring the safety profile, it is essential to consider the cytotoxic effects associated with halogenated compounds. The compound's potential toxicity was assessed through various in vitro assays.

| Assay Type | Result |

|---|---|

| MTT Assay | IC50 = 25 µM |

| Hemolysis Test | No significant hemolysis at 50 µM |

These findings suggest a moderate cytotoxic profile, warranting further investigation into its therapeutic window.

Enzyme Inhibition Studies

Research has shown that similar compounds can act as inhibitors for certain cytochrome P450 enzymes, which are crucial for drug metabolism. Notably:

- CYP1A2 Inhibition : Moderate inhibitor

- CYP2D6 Inhibition : Significant inhibitor

This inhibition could lead to drug-drug interactions if used concurrently with other medications metabolized by these enzymes.

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, a comparison with structurally similar compounds is essential.

| Compound Name | CAS Number | Similarity Score | Notable Activity |

|---|---|---|---|

| This compound | 1820608-23-8 | 0.93 | Antibacterial against Streptococcus |

| 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene | 1215205-96-1 | 0.88 | Moderate cytotoxicity |

| 1,4-Dimethanesulfonyl-2-(trifluoromethyl)benzene | 1445322-52-0 | 0.85 | Strong enzyme inhibition |

This table illustrates the varying degrees of biological activity among similar compounds, highlighting the importance of structural variations.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene, and how can reaction conditions be optimized?

- Methodology :

- Bromination : Start with 1-(methylsulfinyl)-2-(trifluoromethyl)benzene. Use N-bromosuccinimide (NBS) in CCl₄ under reflux with benzoyl peroxide as an initiator .

- Oxidation : If the methylthio (-SMe) precursor is available, oxidize it with mCPBA (meta-chloroperbenzoic acid) to form the sulfoxide (-SOCH₃). Control temperature (0–25°C) and stoichiometry to avoid over-oxidation to sulfone .

- Optimization : Monitor reaction progress via TLC or GC-MS. Adjust solvent polarity (e.g., dichloromethane vs. acetonitrile) to improve yield.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Key Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., splitting from CF₃ and SOCH₃ groups). ¹⁹F NMR for trifluoromethyl signals .

- X-ray Crystallography : Use SHELX or ORTEP-III for single-crystal analysis to resolve sulfoxide chirality and intermolecular interactions .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI-TOF for [M+H]⁺ ions).

Q. What are typical reactions involving this compound in organic synthesis?

- Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids to replace bromine. Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O .

- Nucleophilic Substitution : Bromine can be displaced by amines or alkoxides in DMF at 60–80°C. Monitor for side reactions at the sulfinyl group.

Q. How should this compound be stored and handled to ensure stability?

- Storage : Store at 2–8°C in amber vials under inert gas (Ar/N₂). Avoid moisture to prevent hydrolysis of the sulfinyl group .

- Solubility : Soluble in DMSO, DMF, and dichloromethane. Prepare stock solutions in anhydrous solvents and use within 48 hours .

Advanced Research Questions

Q. How does the chirality of the methylsulfinyl group influence reactivity, and how is enantiomeric excess (ee) determined?

- Stereochemical Impact : The sulfoxide’s chirality affects regioselectivity in asymmetric catalysis. Use chiral auxiliaries or enzymatic resolution (e.g., lipases) to isolate enantiomers .

- Analysis : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) or circular dichroism (CD) spectroscopy .

Q. What computational methods predict the electronic effects of the trifluoromethyl and sulfinyl groups?

- DFT Studies : Perform geometry optimization (B3LYP/6-311G**) to map electrostatic potential surfaces. The CF₃ group is electron-withdrawing, while SOCH₃ has mixed inductive/resonance effects .

- Reactivity Prediction : Use Fukui indices to identify electrophilic/nucleophilic sites for functionalization.

Q. How can mechanistic studies resolve contradictions in reaction outcomes (e.g., competing substitution/elimination)?

- Isotopic Labeling : Introduce deuterium at the benzylic position to track elimination pathways.

- Kinetic Profiling : Use in situ IR or NMR to detect intermediates (e.g., Meisenheimer complexes in SNAr reactions) .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.